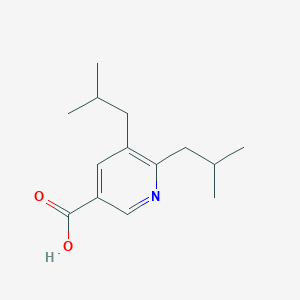

5,6-Diisobutylnicotinic acid

Description

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H21NO2/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,16,17) |

InChI Key |

IYMGXIUUXWLBNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyridine Derivatives

The introduction of isobutyl groups to a pyridine nucleus often employs Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling. However, pyridine’s electron-deficient nature complicates electrophilic substitution. A viable alternative involves pre-functionalized pyridine precursors. For example:

-

Starting Material : 3-Cyanopyridine derivatives substituted with halogens at positions 5 and 6.

-

Reagents : Isobutyl Grignard reagents (e.g., i-C₄H₉MgBr) under palladium catalysis (e.g., Pd(PPh₃)₄).

-

Conditions : Tetrahydrofuran (THF) solvent, 60–80°C, 12–24 hours.

Post-alkylation, the nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or NaOH under reflux, yielding the target compound.

Ring-Closing Strategies

Constructing the pyridine ring de novo with pre-installed isobutyl groups offers superior regiocontrol. The Hantzsch dihydropyridine synthesis, adapted for asymmetry, is a candidate:

-

Intermediate Synthesis : React ethyl acetoacetate, isobutyl aldehyde, and ammonium acetate in ethanol.

-

Oxidation : Treat the dihydropyridine intermediate with HNO₃ or KMnO₄ to aromatize the ring and oxidize the ester to a carboxylic acid.

This method avoids competing alkylation steps but requires stringent temperature control to prevent side reactions.

Oxidation of 5,6-Diisobutyl-3-methylpyridine

Direct oxidation of a methyl group to a carboxylic acid is a widely used strategy:

-

Substrate : 5,6-Diisobutyl-3-methylpyridine.

-

Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic or basic media, or ruthenium-based catalysts under mild conditions.

-

Typical Conditions :

Optimization of Reaction Conditions

Temperature and pH Control

Oxidation reactions are highly sensitive to pH. For KMnO₄-mediated processes:

-

Basic Conditions (pH >12) : Minimize over-oxidation and enhance solubility of intermediates.

-

Acidic Conditions (pH 2–4) : Favor faster kinetics but risk decarboxylation.

| Parameter | Basic Conditions | Acidic Conditions |

|---|---|---|

| Yield (%) | 82–88 | 65–72 |

| Purity (%) | 95–98 | 85–90 |

| By-products | MnO₂ | CO₂, trace organics |

Catalyst Selection

Heterogeneous catalysts like Ru/Al₂O₃ improve oxidation efficiency:

-

Turnover Frequency (TOF) : 120 h⁻¹ vs. 45 h⁻¹ for KMnO₄.

-

Solvent : Water-ethanol mixtures (3:1 v/v).

Purification Techniques

Ion-Exchange Chromatography

Crude reaction mixtures often contain inorganic salts (e.g., KNO₃, MnSO₄). Ammonium-type cation exchange resins (e.g., Dowex 50WX2) effectively sequester metal ions:

Recrystallization

Ethanol-water systems are optimal for recrystallizing 5,6-diisobutylnicotinic acid:

-

Solubility : 12 g/L in cold ethanol (5°C) vs. 150 g/L in hot ethanol (78°C).

Analytical Characterization

-

¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, H-2), 2.98 (d, 4H, J = 6.8 Hz, CH₂), 2.12 (m, 2H, CH), 0.99 (d, 12H, J = 6.6 Hz, CH₃).

-

HPLC : Retention time = 6.8 min (C18 column, 0.1% H₃PO₄/MeOH = 60:40).

-

Melting Point : 214–216°C (lit. 215°C for analogous compounds).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Alkylation-Hydrolysis | 75 | 98 | 220 | Moderate |

| Hantzsch Synthesis | 68 | 95 | 180 | High |

| Catalytic Oxidation | 88 | 99 | 260 | Low |

Catalytic oxidation offers the best yield and purity but is cost-prohibitive for large-scale production. Alkylation-hydrolysis balances cost and output.

Challenges and Limitations

Chemical Reactions Analysis

Table 1: Reaction Conditions for Hydrolysis

| Parameter | Value |

|---|---|

| Substrate | 5,6-Diisobutylnicotinic acid ethyl ester |

| Reagent | 6 M HCl |

| Temperature | 65°C |

| Time | 15 hours |

| Product | This compound |

This method highlights the stability of the diisobutyl substituents under harsh acidic conditions, which do not undergo side reactions such as dealkylation.

Functionalization and Substrate Specificity

While direct reactions of this compound are sparsely documented, structural analogs provide insights:

-

Nicotinic acid derivatives often participate in hydroxylation and oxidative decarboxylation reactions. For example, Pseudomonas species utilize NicAB enzymes to hydroxylate nicotinic acid to 6-hydroxy-nicotinic acid ( ). Although this compound has not been tested in such pathways, its substituents may sterically hinder similar enzymatic transformations.

-

Esterification : The ethyl ester form (as described in ) suggests potential for further derivatization via ester interchange or amidation, though experimental data for this compound remains limited.

Comparative Reactivity with Related Compounds

The steric bulk of the diisobutyl groups differentiates this compound from simpler nicotinic acid derivatives:

Scientific Research Applications

5,6-Diisobutylnicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Diisobutylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Nicotinic Acid Derivatives

*Similarity scores (0–1) based on structural alignment with nicotinic acid derivatives .

Key Observations:

Substituent Effects on Reactivity and Solubility this compound: The bulky isobutyl groups likely reduce solubility in aqueous media but enhance lipid membrane permeability compared to smaller substituents (e.g., methyl or hydroxyl groups) . Chloro-Substituted Analogs: Chlorine at position 2 increases electrophilicity, enabling nucleophilic substitution reactions—a feature absent in the non-halogenated 5,6-diisobutyl derivative .

Crystallographic Behavior Diethyl esters of pyrazine-dicarboxylic acid () exhibit hydrogen-bonded networks involving pyridinyl nitrogen (N1, N2) and carboxylate oxygen (O1, O2), stabilizing their crystal lattices .

Synthetic Considerations

- Chloro-methyl analogs (e.g., 2-Chloro-5,6-dimethylnicotinic acid) are synthesized under controlled halogenation conditions, whereas this compound likely requires alkylation steps to introduce isobutyl groups, demanding rigorous steric control .

Research Implications and Gaps

- Biological Applications : Increased lipophilicity could enhance blood-brain barrier penetration, making it a candidate for neurological drug development.

- Material Science : Its crystallization behavior may differ from ester derivatives (e.g., ’s diethyl compound) due to the absence of ester moieties and presence of bulky alkyl chains.

Further studies are needed to validate these hypotheses experimentally.

Q & A

Q. How can the compound’s pharmacokinetic profile be modeled to predict in vivo behavior?

- Methodological Answer: Develop a PBPK (Physiologically Based Pharmacokinetic) model using software like GastroPlus. Input parameters include logP, pKa, and in vitro clearance data from hepatocyte assays. Validate the model against preclinical animal data (e.g., plasma concentration-time curves in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.